4-(Cyclopropylamino)-3-nitrobenzonitrile
Description
Contextualization within Nitrobenzonitrile and Aminobenzonitrile Chemistry
The chemistry of 4-(Cyclopropylamino)-3-nitrobenzonitrile is deeply rooted in the well-established fields of nitrobenzonitrile and aminobenzonitrile chemistry. Nitrobenzonitriles are versatile intermediates in organic synthesis. nih.govchemicalbook.com The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. nih.govnih.gov This reactivity is fundamental to the synthesis of a wide array of substituted aromatic compounds. For instance, the synthesis of this compound would likely proceed via the nucleophilic aromatic substitution of a precursor like 4-fluoro-3-nitrobenzonitrile (B23716) with cyclopropylamine (B47189), where the fluorine atom is displaced by the amine. nih.govresearchgate.net
Furthermore, the nitro group can be readily reduced to an amino group, transforming a nitrobenzonitrile into an aminobenzonitrile. nih.gov This conversion is a critical step in the synthesis of many pharmaceutical and material science compounds, as it introduces a key functional group for further chemical modifications. 4-Amino-3-nitrobenzonitrile (B23877), a closely related compound, is a known precursor in the synthesis of various biologically active molecules, including antiparasitic agents. researchgate.net The synthesis of 4-amino-3-nitrobenzonitrile itself can be achieved through the nitration of 4-acetamidobenzonitrile followed by hydrolysis. prepchem.com
Significance of Substituted Benzonitrile (B105546) Derivatives in Contemporary Chemical Research
Substituted benzonitrile derivatives are of paramount importance in contemporary chemical research, primarily due to the versatile reactivity of the nitrile (-C≡N) group and the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings, making it a valuable synthetic handle.
In medicinal chemistry, the benzonitrile scaffold is a common feature in numerous therapeutic agents. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other polar interactions with biological targets. This has led to the development of benzonitrile-containing drugs for a range of diseases. For example, substituted benzonitriles have been investigated for their potential as antitumor agents. nih.gov
The incorporation of specific substituents onto the benzonitrile ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The cyclopropylamino group, for instance, is a feature found in a number of approved drugs and clinical candidates. researchgate.net The cyclopropyl (B3062369) ring introduces conformational rigidity and can improve metabolic stability and binding affinity. cas.orgchemsrc.com The combination of a nitro group and an amino-containing substituent on a benzonitrile ring, as seen in this compound, thus represents a strategic design for creating intermediates with significant potential in drug discovery and materials science.
Overview of Key Research Domains Relevant to this compound
Given its structural features, this compound is a relevant building block in several key research domains.
Medicinal Chemistry: The primary application of this compound is as an intermediate in the synthesis of complex molecules with potential therapeutic activity. The aminobenzonitrile core (which can be obtained by reducing the nitro group) is a scaffold for various enzyme inhibitors. For example, related structures like 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles have been explored as EGFR tyrosine kinase inhibitors for cancer therapy. nih.gov Similarly, derivatives of 4-substituted-3-nitrobenzamides have shown potent anti-tumor activity. nih.gov The presence of the cyclopropylamino moiety is particularly interesting, as this group is known to enhance the pharmacological profiles of drug candidates. chemsrc.com
Materials Science: Substituted benzonitriles are also used in the development of novel materials. The polarity and reactivity of the nitrile and nitro groups can be exploited to create dyes, pigments, and functional polymers. For instance, research on related aminonitrobenzaldehyde derivatives has explored their potential application in dye-sensitized solar cells. researchgate.net
Synthetic Methodology: The synthesis of compounds like this compound contributes to the broader field of synthetic methodology, particularly in the area of nucleophilic aromatic substitution and the development of efficient routes to highly functionalized aromatic molecules. nih.gov
Below is a data table comparing the properties of this compound with related commercially available benzonitrile intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C10H9N3O2 | 203.20 | 710967-04-7 | Contains a secondary cyclopropylamine |
| 4-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | 166.11 | 1009-35-4 | Precursor for nucleophilic substitution |
| 4-Chloro-3-nitrobenzonitrile (B1361363) | C7H3ClN2O2 | 182.56 | 939-80-0 | Precursor for nucleophilic substitution |
| 4-Bromo-3-nitrobenzonitrile | C7H3BrN2O2 | 227.01 | 89642-49-9 | Precursor for cross-coupling reactions |
| 4-Amino-3-nitrobenzonitrile | C7H5N3O2 | 163.13 | 6393-40-4 | Key intermediate with a primary amine |
| 4-(Ethylamino)-3-nitrobenzonitrile | C9H9N3O2 | 191.19 | 90349-18-1 | Contains a secondary ethylamine |
The following table presents a hypothetical, yet chemically reasonable, synthetic route to this compound based on established chemical principles.
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |
| 1 | 4-Fluoro-3-nitrobenzonitrile | Cyclopropylamine | Nucleophilic Aromatic Substitution | This compound |
| 2 | This compound | Reducing Agent (e.g., H2, Pd/C) | Nitro Group Reduction | 3-Amino-4-(cyclopropylamino)benzonitrile |
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZVSJCPWOIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410568 | |
| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710967-04-7 | |
| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclopropylamino 3 Nitrobenzonitrile and Analogs
Precursor Synthesis and Intermediate Chemistry
The foundation for the synthesis of the target molecule is laid by preparing halogenated nitrobenzonitriles and understanding the chemistry of aminobenzonitrile building blocks, which represent key analogs.
4-Chloro-3-nitrobenzonitrile (B1361363) is a crucial intermediate, serving as the electrophilic partner in the final bond-forming step. researchgate.net Its synthesis is most commonly achieved through the nitration of p-chlorobenzonitrile. researchgate.net This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, activated by the existing chloro and cyano substituents.
The reaction typically involves treating p-chlorobenzonitrile with a potent nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid. researchgate.netresearchgate.net The reaction is highly exothermic and requires careful temperature control, usually being carried out in an ice bath to maintain temperatures below 0°C. researchgate.net The strong acidic environment protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The chloro and cyano groups are deactivating and meta-directing; however, the substitution occurs at the position ortho to the chlorine and meta to the nitrile, which is the most activated position available.
Upon completion, the reaction mixture is poured into ice water, causing the solid product, 4-chloro-3-nitrobenzonitrile, to precipitate. researchgate.net The crude product is then collected by filtration and purified, often by recrystallization from a solvent mixture like ethanol/water. researchgate.net
Table 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Material | p-Chlorobenzonitrile | researchgate.net |
| Reagents | Concentrated Sulfuric Acid (95%), Fuming Nitric Acid (95%) | researchgate.net |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | researchgate.net |
| Key Conditions | Temperature maintained below 0°C with an ice-salt bath | researchgate.net |
| Work-up | Poured into ice water to precipitate the product | researchgate.net |
| Purification | Washed with sodium bicarbonate solution and water; Recrystallized from ethanol/water | researchgate.net |
Aminobenzonitrile compounds are important structural analogs and versatile intermediates in organic synthesis. nih.gov Their preparation can be achieved through several primary methods, with the reduction of nitrobenzonitriles being one of the most direct approaches. nih.gov This transformation is particularly relevant as it mirrors the potential for subsequent reactions on the nitro group of the title compound.
The reduction of a nitro group to an amino group can be accomplished using various reducing agents. nih.gov Classical methods include the use of metals in acidic media, such as iron or zinc in hydrochloric acid. nih.gov Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is also a widely used and clean method. These reactions convert the nitrobenzonitrile into the corresponding aminobenzonitrile, a key building block for pharmaceuticals and dyes. nih.gov
Other synthetic routes to aminobenzonitriles include the cyanation of haloanilines and the dehydration of aminobenzamides, showcasing the diverse strategies available for accessing these important intermediates. researchgate.net
Direct Synthetic Approaches to 4-(Cyclopropylamino)-3-nitrobenzonitrile
The final step in forming the title compound involves the direct coupling of the halogenated precursor with cyclopropylamine (B47189).
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgnih.gov In this key step, the chlorine atom of 4-chloro-3-nitrobenzonitrile is displaced by the nucleophilic cyclopropylamine. chemicalbook.com
The reaction is facilitated by the presence of the electron-withdrawing nitro group positioned ortho to the chlorine atom. libretexts.org This group strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgresearchgate.net The nucleophile, cyclopropylamine, attacks the carbon atom bearing the chlorine, leading to the formation of this resonance-stabilized intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the final product, this compound. libretexts.org This type of reaction is a cornerstone in the synthesis of many substituted aromatic compounds. youtube.comrsc.org
To achieve high yields and reaction efficiency, the conditions for the SNAr amination are carefully optimized. These reactions are typically accelerated by heating. rsc.org The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine. The base serves to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to neutralize the hydrogen chloride that is formed as a byproduct of the reaction.
Recent advancements in green chemistry have explored more environmentally benign solvent systems. For instance, polyethylene (B3416737) glycol (PEG) has been used as a recyclable solvent for SNAr reactions, sometimes leading to excellent yields in very short reaction times. nih.gov Optimization studies for similar SNAr reactions focus on the type and amount of base, catalyst (if any), reaction temperature, and time to maximize the yield of the desired substituted product. youtube.com
Advanced Synthetic Strategies for Benzonitrile (B105546) Derivatives
The benzonitrile scaffold, particularly when substituted with nitro and amino groups, is a versatile platform for creating more complex molecules. The nitrile, nitro, and amino functionalities can be selectively transformed into a wide array of other groups.
The nitrile group itself is a precursor to various functional groups. For example, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can react with sodium azide, often in the presence of a Lewis acid, to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.net The nitrile group also participates in cycloaddition reactions and can be used to construct heterocyclic rings like benzothiazoles. researchgate.netresearchgate.net
The nitro group is also a site for diverse chemical transformations. Beyond its reduction to an amine, recent advances have focused on using the nitro group as a leaving group in so-called "denitrative" cross-coupling reactions. researchgate.netrsc.org These palladium- or copper-catalyzed reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group, providing an alternative to traditional cross-coupling reactions that use aryl halides. Furthermore, the nitro group can act as a directing group in C-H activation reactions, enabling functionalization at positions ortho to the nitro group. These advanced strategies significantly expand the synthetic utility of nitro-substituted benzonitriles, allowing for the creation of a diverse range of complex molecules for various applications, including materials science and pharmaceuticals. researchgate.net
Catalytic Methods in Benzonitrile Functionalization
The functionalization of the benzonitrile scaffold is a cornerstone of synthetic organic chemistry, providing access to a diverse array of valuable molecules. Catalytic methods are paramount in achieving high efficiency and selectivity in these transformations.
Transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for the C-H functionalization of benzonitriles. acs.org For instance, nickel(0)-catalyzed Michael addition of benzyl (B1604629) nitriles to terminal vinyl ketones allows for the formation of α-functionalized benzyl nitriles under mild conditions, avoiding the need for strong bases. acs.orgacs.org This approach enhances the diversity of accessible substituted nitriles, which are important structural motifs in pharmaceuticals. acs.org The coordination of the cyano group to the transition metal enhances the acidity of the α-C-H bond, facilitating its activation. acs.org
Visible-light photoredox catalysis offers an environmentally benign alternative for generating radical species under mild conditions. researchgate.net This method can be applied to the synthesis of aryl nitriles from readily available starting materials like methyl arenes, using an organic photoredox catalyst such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). researchgate.net
Furthermore, palladium-pincer complexes have been utilized in the stereoselective C-H functionalization of benzyl nitriles, enabling efficient routes to β-aminonitriles. acs.org The choice of catalyst and reaction conditions can be tailored to achieve specific functionalizations, as demonstrated in the table below summarizing different catalytic approaches.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Ni(0) / Ligand | Michael Addition (C(sp³)–H Functionalization) | Benzyl nitriles, Terminal vinyl ketones | Mild conditions, avoids strong bases, high structural diversity. | acs.orgacs.org |
| Visible Light / 4CzIPN | Photoredox Catalysis (SET) | Methyl arenes, Alcohols | Green chemistry, uses renewable light energy, mild conditions. | researchgate.net |
| Palladium-Pincer Complex | Stereoselective C-H Functionalization | Benzyl nitriles, Tosyl imines | High stereoselectivity, efficient route to β-aminonitriles. | acs.org |
| Polymer-bound Pd(II) | Hydrogenation | Nitrobenzene (B124822), Benzonitrile | Facilitates hydrogenation of both nitro and nitrile groups. | rsc.org |
Reductive Synthesis of Amino-Substituted Benzonitriles
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceutical intermediates, including analogs of this compound. This reduction converts the nitro-substituted benzonitrile into the corresponding amino-substituted benzonitrile, a versatile building block for further elaboration.
A common and effective method for this reduction is catalytic hydrogenation. Reagents such as hydrogen gas over a Raney nickel catalyst are frequently employed. google.com This process can be carried out in various solvents, including alcohols like ethanol, water, or mixtures thereof. google.com Another approach involves using a polymer-bound palladium catalyst, which has been shown to effectively hydrogenate both nitro and nitrile functional groups. rsc.org
Beyond simple reduction, reductive alkylation provides a direct route to secondary alkylamines from nitriles. A novel cobalt catalyst on a porous N-doped SiC support has been developed for the reductive coupling of nitriles with aldehydes or ketones using hydrogen gas. nih.gov This method is notable for its broad substrate scope and tolerance of many functional groups. nih.gov For example, various benzonitriles can be successfully coupled with aldehydes like benzaldehyde, with substituents on either aromatic ring being well-tolerated. nih.gov
| Method | Reagents | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ / Raney Nickel | Nitro-substituted Benzonitrile | Amino-substituted Benzonitrile | Standard industrial procedure, effective for nitro group reduction. | google.com |
| Catalytic Hydrogenation | H₂ / Polymer-bound Pd | Nitrobenzonitrile | Aminobenzonitrile | Effective for both nitro and nitrile reduction. | rsc.org |
| Reductive Alkylation | Aldehyde, H₂, Co/N-SiC catalyst | Benzonitrile | Secondary Alkylamine | Broad scope, tolerates many functional groups, uses earth-abundant metal. | nih.gov |
Application of Protecting Group Chemistry in Complex Benzonitrile Synthesis
In the multistep synthesis of complex molecules like substituted benzonitriles, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. wikipedia.org The synthesis of functionalized benzonitriles often involves precursors with multiple reactive sites, such as hydroxyl or amino groups, which may require protection.
The choice of a protecting group is critical and depends on its stability to the reaction conditions under which other transformations will be carried out, as well as the ease and selectivity of its removal. jocpr.comuchicago.edu For example, in a molecule containing both an alcohol and an amine, orthogonal protecting groups like a tert-butyldimethylsilyl (TBS) group for the alcohol and a benzyloxycarbonyl (Cbz) group for the amine can be used. numberanalytics.com The TBS group is cleaved with a fluoride (B91410) source, while the Cbz group is removed by hydrogenolysis, allowing for the selective deprotection of one functional group while the other remains protected. numberanalytics.com
In the context of benzonitrile synthesis, if starting from a hydroxy-substituted benzaldehyde, the hydroxyl group might be protected as an ether (e.g., a methyl ether) before the conversion of the aldehyde to the nitrile. google.com This prevents unwanted side reactions during the nitrilation step. After the nitrile group is installed, the protecting group can be removed to yield the desired hydroxybenzonitrile. google.com The strategic use of protecting groups is a key element in controlling regioselectivity and stereochemistry, enabling the efficient construction of complex target molecules. jocpr.com
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis | numberanalytics.com |
| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | ub.edu |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org |
| Alcohol | tert-Butyldimethylsilyl | TBS | Fluoride source (e.g., TBAF) | numberanalytics.com |
| Alcohol/Phenol | Benzyl ether | Bn | Hydrogenolysis | jocpr.com |
Scale-Up and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction temperature, solvent choice, catalyst loading, and purification methods.
For the nucleophilic substitution reaction between 4-chloro-3-nitrobenzonitrile and cyclopropylamine, reaction temperatures are typically maintained between 40°C and 100°C. google.com The choice of solvent is crucial, with dimethylformamide (DMF) often being preferred. google.com In scaling up, process engineers aim to minimize solvent usage and implement recycling protocols to reduce costs and environmental impact, similar to strategies used in the continuous manufacturing of other active pharmaceutical ingredients (APIs). vcu.edu
Purification of the final product on a large scale often involves crystallization rather than chromatographic methods, which are generally not feasible for industrial quantities. The crude product, after aqueous workup, might be precipitated or recrystallized from a suitable solvent system to achieve the desired purity. orgsyn.org Process optimization may involve developing a continuous flow process, which can offer advantages over batch processing in terms of consistency, safety, and cost. vcu.edu A cost minimization analysis would typically favor higher reactor temperatures and optimized use of reagents to achieve target plant capacities. vcu.edu
Reactivity and Mechanistic Studies of 4 Cyclopropylamino 3 Nitrobenzonitrile
Reactions Involving the Cyclopropylamino Functionality
The nitrogen atom of the cyclopropylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily undergo substitution reactions, such as N-alkylation and N-acylation, to form tertiary amines and amides, respectively. wikipedia.orgbyjus.com
N-Alkylation: This involves reacting the secondary amine with an alkylating agent, such as an alkyl halide, to introduce a third substituent on the nitrogen atom. wikipedia.org However, direct alkylation can sometimes be challenging to control. wikipedia.org A more controlled, one-pot approach is reductive N-alkylation. This method can start from the nitroarene itself, using a reducing system like zinc dust and acetic acid in the presence of an aldehyde or ketone, to directly yield the N-alkylated amine. nih.gov This process combines the reduction of the nitro group and the subsequent reductive amination of the resulting primary amine in a single step.
N-Acylation: The amine can be acylated using acid chlorides or anhydrides in a nucleophilic substitution reaction. byjus.com This reaction replaces the hydrogen atom on the nitrogen with an acyl group, forming a more stable amide. This derivatization is often used to alter the electronic properties of the amino group, making it less basic and less activating towards the aromatic ring.
The basicity of the cyclopropylamino group is significantly influenced by the other substituents on the aromatic ring. Both the nitro group (ortho to the amine) and the cyano group (para to the amine) are potent electron-withdrawing groups. They delocalize the nitrogen's lone pair of electrons into the aromatic system through resonance and inductive effects. vaia.com
This delocalization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton. Consequently, 4-(cyclopropylamino)-3-nitrobenzonitrile is expected to be a very weak base. For comparison, the pKa of aniline (B41778) is ~4.6, whereas the pKa of p-nitroaniline is 1.0. vaia.com The presence of an additional electron-withdrawing group (the cyano group) in the target molecule would likely decrease the basicity even further.
In a strongly acidic medium, protonation occurs. Computational studies on the related p-nitroaniline suggest that protonation may preferentially occur on one of the oxygen atoms of the nitro group rather than the amino nitrogen, due to the extensive delocalization of the nitrogen's lone pair. byjus.comredalyc.orglearncbse.in The equilibrium between the neutral molecule and its protonated form is highly dependent on the pH of the environment.
Derivatization of the amino group, either directly or after transformation of the nitro group, is a key strategy for modulating the function and properties of the molecule. As discussed, N-alkylation and N-acylation provide direct routes to modify the amine's steric and electronic environment. nih.govnih.gov
A more profound functional modulation involves the reduction of the ortho-nitro group (as described in 3.1.1) to generate a 1,2-diamine derivative. This product, 3-amino-4-(cyclopropylamino)benzonitrile, is a versatile precursor for the synthesis of fused heterocyclic systems. researchgate.netcardiff.ac.uk Reaction of this diamine with various one- or two-carbon electrophiles can lead to the formation of a new five- or six-membered ring fused to the benzene (B151609) ring.
Table 2: Heterocyclic Systems from ortho-Diamine Precursors
| Reagent | Resulting Heterocycle |
|---|---|
| Carboxylic Acids (or derivatives) | Benzimidazole (B57391) |
| α-Diketones | Quinoxaline |
| Phosgene (or equivalents) | Benzimidazolone |
This strategy allows for the construction of complex molecular architectures, significantly altering the compound's shape, polarity, and potential biological interactions. nih.gov For example, the synthesis of 2-anilinobenzimidazole carboxamidines has been achieved starting from 4-amino-3-nitrobenzonitrile (B23877). researchgate.net
Nitrile Group Reactivity and Transformations
The nitrile (cyano) group is a versatile functional moiety known for its distinct electronic character and its ability to undergo a variety of chemical conversions.
The cyano group (-C≡N) is a potent electron-withdrawing group (EWG) due to a combination of inductive and resonance effects. quora.com The nitrogen atom is more electronegative than the carbon atom, leading to a polarized triple bond and a partial positive charge on the carbon atom. quora.com This polarization results in a strong inductive withdrawal of electron density from the aromatic ring through the sigma bond framework.
Furthermore, the cyano group can participate in resonance, pulling electron density out of the aromatic π-system. youtube.com This delocalization of electrons further reduces the electron density of the ring, particularly at the ortho and para positions relative to the cyano group. youtube.com In the context of this compound, the cyano group, along with the nitro group, significantly lowers the electron density of the benzene ring, making it electron-deficient. quora.comnumberanalytics.com This electron-withdrawing nature is crucial in activating the aromatic ring towards nucleophilic attack and deactivating it towards electrophilic substitution. quora.comnumberanalytics.com The reactivity of the nitrile can also be modulated by the presence of adjacent electron-withdrawing groups, a feature prominent in this molecule due to the ortho-nitro group. nih.gov
The electrophilic nature of the nitrile carbon allows it to be attacked by various nucleophiles, leading to a range of functional group transformations. libretexts.org While specific studies on this compound are not extensively detailed in public literature, the reactivity of the nitrile group is well-established, allowing for the prediction of its potential chemical conversions. libretexts.orgyoutube.com
Key transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid. libretexts.org This reaction typically proceeds through an amide intermediate. libretexts.orgyoutube.com For the target molecule, this would yield 4-(cyclopropylamino)-3-nitrobenzoic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This would convert this compound into [4-(cyclopropylamino)-3-nitrophenyl]methanamine.
Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. youtube.comlibretexts.org This provides a pathway to synthesize various ketone derivatives from the parent molecule.
| Reaction Type | Reagent(s) | Potential Product | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺, heat or OH⁻, heat then H₃O⁺ | 4-(Cyclopropylamino)-3-nitrobenzoic acid | libretexts.orglibretexts.orgyoutube.com |
| Reduction | 1. LiAlH₄ 2. H₂O | [4-(Cyclopropylamino)-3-nitrophenyl]methanamine | libretexts.orglibretexts.org |
| Addition of Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | 1-[4-(Cyclopropylamino)-3-nitrophenyl]-1-alkanone (ketone) | youtube.comlibretexts.org |
| Conversion to Amide | Acid or base catalyzed hydration | 4-(Cyclopropylamino)-3-nitrobenzamide | libretexts.org |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzonitrile (B105546) core is heavily influenced by the directing and activating or deactivating effects of the attached cyclopropylamino and nitro groups.
The substituents on the aromatic ring of this compound have opposing electronic effects, creating a push-pull system that dictates its reactivity.
Cyclopropylamino Group: This group functions as a strong activating group for electrophilic aromatic substitution (EAS). scispace.comrsc.org Like an amino group, it donates electron density to the aromatic ring via a powerful resonance effect, which overrides its inductive electron withdrawal. This increases the nucleophilicity of the ring and directs incoming electrophiles to the ortho and para positions (C3, C5). rsc.orglibretexts.org
Nitro Group: The nitro group is a very strong deactivating group for EAS. rsc.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. scispace.com It acts as a meta-director. rsc.org Conversely, this strong electron withdrawal makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group. nih.govwikipedia.orgchemistrysteps.com
Combined Influence: In this compound, the ring possesses a powerful activating group and two powerful deactivating groups (nitro and cyano). For EAS, the activating cyclopropylamino group's influence is dominant, making the ring more reactive than benzene at specific positions. For SNAr, the cumulative electron-withdrawing effects of the nitro and cyano groups make the ring highly electron-deficient and primed for attack by nucleophiles, should a leaving group be present at an activated position (e.g., C2 or C6). libretexts.org
| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on SNAr | Reference |
|---|---|---|---|---|---|
| -CN (Cyano) | 1 | Strongly Deactivating | meta- | Activating | quora.comresearchgate.net |
| -NO₂ (Nitro) | 3 | Strongly Deactivating | meta- | Strongly Activating | scispace.comrsc.orgchemistrysteps.com |
| -NH-cyclopropyl (Cyclopropylamino) | 4 | Strongly Activating | ortho-, para- | Deactivating | scispace.comrsc.orglibretexts.org |
The regiochemical outcome of substitution reactions on the this compound ring is a direct consequence of the interplay between the directing effects of the existing substituents.
Regioselectivity in Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are reinforcing for certain positions. The powerful ortho, para-directing cyclopropylamino group strongly activates positions 3 and 5. Position 3 is already substituted with a nitro group. Therefore, position 5 is the most probable site for electrophilic attack. This is further supported by the fact that position 5 is meta to both the deactivating nitro and cyano groups. Substitution at C2 or C6 would be disfavored due to being ortho to deactivating groups and experiencing greater steric hindrance. msu.edu
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the presence of a leaving group (like a halogen) on the ring. In a hypothetical derivative, such as 2-chloro-4-(cyclopropylamino)-3-nitrobenzonitrile, the leaving group at C2 would be ortho to both the strongly electron-withdrawing cyano and nitro groups. This positioning provides significant stabilization for the negatively charged Meisenheimer complex intermediate, making this position highly activated for nucleophilic displacement. chemistrysteps.comlibretexts.org Similarly, a leaving group at C6 would be activated.
Stereoselectivity: For substitution reactions occurring directly on the planar aromatic ring, stereoselectivity is generally not a consideration as the reaction does not create a new stereocenter on the ring itself. Stereoselectivity could become a factor only if a chiral reagent is used that results in a chiral product or if reactions were to occur on the chiral cyclopropyl (B3062369) moiety, which is beyond the scope of aromatic derivatization.
Table of Mentioned Chemical Compounds
| Chemical Name | Synonyms/Derivatives |
| This compound | - |
| Lithium aluminum hydride | LiAlH₄ |
| 4-(Cyclopropylamino)-3-nitrobenzoic acid | - |
| [4-(Cyclopropylamino)-3-nitrophenyl]methanamine | - |
| Grignard reagents | R-MgBr |
| 1-[4-(Cyclopropylamino)-3-nitrophenyl]-1-alkanone | Ketone derivative |
| 4-(Cyclopropylamino)-3-nitrobenzamide | Amide derivative |
| 2-chloro-4-(cyclopropylamino)-3-nitrobenzonitrile | Hypothetical derivative |
| Benzene | - |
| 4-Chloro-3-nitrobenzonitrile (B1361363) | - |
| Aniline | - |
| Nitrobenzene (B124822) | - |
| Toluene | Methylbenzene |
| Acetanilide | - |
| para-Nitroaniline | - |
| 2-Chloropyridine | - |
| 3-Chloropyridine | - |
| 4-Chloropyridine | - |
| Iodine chloride | ICl |
| 2-chloro-1,3,5-trinitrobenzene | - |
| Benzyne | - |
| 7alpha-cyano-19-nortestosterone | - |
| 11beta-cyano-19-nortestosterone-17-one | - |
| Trifluoroacetonitrile | - |
Computational Chemistry and Theoretical Investigations of 4 Cyclopropylamino 3 Nitrobenzonitrile
Electronic Structure and Molecular Geometry
The foundation of any computational study is the determination of the molecule's most stable three-dimensional arrangement (its ground state geometry) and the distribution of electrons within it.
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. In a typical study of 4-(Cyclopropylamino)-3-nitrobenzonitrile, DFT would be used to perform a geometry optimization. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The accuracy of DFT calculations depends heavily on the choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). Researchers would select a combination that provides a good balance between computational cost and accuracy for this type of organic molecule. The resulting optimized geometry is crucial, as it serves as the starting point for all other computational predictions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual research findings.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C≡N | ~1.16 |
| C-NO₂ | ~1.48 | |
| C-NH | ~1.37 | |
| N-H | ~1.01 | |
| C-C (Aromatic) | ~1.39 - 1.41 | |
| **Bond Angles (°) ** | C-C-C (Benzene Ring) | ~120.0 |
| C-C-NO₂ | ~122.0 | |
| C-N-H | ~125.0 | |
| Dihedral Angle (°) | C-C-N-H | ~0.0 or ~180.0 |
Analysis of Molecular Orbitals and Charge Distribution
Once the geometry is optimized, DFT calculations can reveal insights into the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
For this compound, one would expect the HOMO to be localized primarily on the electron-donating cyclopropylamino group and the adjacent benzene (B151609) ring. Conversely, the LUMO would likely be concentrated on the electron-withdrawing nitro (NO₂) and nitrile (C≡N) groups.
Furthermore, a Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be performed to calculate the partial atomic charges on each atom. This would quantify the electron-donating effect of the amino group and the electron-withdrawing effects of the nitro and nitrile substituents, providing a detailed map of the charge distribution across the molecule.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data.
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic positions. This yields a set of vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy.
For this compound, these calculations would predict the characteristic stretching frequencies for key functional groups. It's standard practice for calculated frequencies to be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental results, accounting for anharmonicity and other method-inherent approximations.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
Note: The following data is illustrative and not from published research. Assignments are based on general frequency ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Cyclopropylamino | ~3400 |
| C-H Stretch (Aromatic) | Benzene Ring | ~3100 |
| C≡N Stretch | Nitrile | ~2230 |
| NO₂ Asymmetric Stretch | Nitro Group | ~1530 |
| NO₂ Symmetric Stretch | Nitro Group | ~1350 |
| C-N Stretch | Amino-Aryl | ~1300 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Solid-State NMR Crystallography (GIPAW-DFT)
Theoretical NMR chemical shifts can be calculated to aid in the structural elucidation of a molecule. The Gauge-Including Projector Augmented Wave (GIPAW) method combined with DFT is the gold standard for predicting NMR parameters in the solid state, while the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for molecules in solution.
These calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in this compound. By comparing the calculated shifts to experimental NMR spectra, one can confirm the molecular structure and assign each resonance peak to a specific atom. The calculations would reflect how the electron-donating and withdrawing groups influence the magnetic environment of each nucleus.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating how chemical reactions occur. If this compound were to be used as a reactant, computational chemists could model its potential reaction pathways.
This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and intermediates. By calculating the activation energies (the energy difference between reactants and transition states), researchers can determine the most likely mechanism and predict reaction kinetics. For instance, in a nucleophilic aromatic substitution reaction involving this molecule, modeling could determine whether the incoming nucleophile attacks at a specific position and what the energetic barrier for that attack would be. This provides fundamental insights into the molecule's reactivity that are often difficult to obtain through experimentation alone.
Energetic Landscape Analysis for Chemical Transformations
Computational studies on complex organic reactions, such as the T3P-mediated Robinson-Gabriel synthesis, have demonstrated the power of DFT in comparing competing reaction pathways. researchgate.net By calculating the Gibbs free energies of activation for different potential routes, researchers can predict which product is likely to form selectively. researchgate.net For example, a comparison between a Robinson-Gabriel pathway and a Bischler-Napieralski pathway for a tryptamide derivative showed a significantly lower activation barrier for the former, explaining the observed product selectivity. researchgate.net Such analyses for this compound could predict its reactivity in various synthetic transformations.
Table 2: Illustrative Energetic Data for a Hypothetical Two-Step Reaction Pathway This table is illustrative, based on Gibbs Free Energy calculations for related reactions. researchgate.net
| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactant | 0.0 |
| TS1 | First Transition State | +22.5 |
| INT | Intermediate | +5.7 |
| TS2 | Second Transition State | +19.8 |
| P | Product | -3.2 |
Intermolecular Interactions and Solvation Effects
The solid-state structure of this compound is governed by a network of intermolecular interactions. Theoretical methods are crucial for analyzing these forces, particularly hydrogen bonding and crystal packing. In related aminobenzonitrile structures, hydrogen bonds between the amino hydrogen atoms and the nitrogen atom of the cyano group (N-H···N≡C) are a dominant structural element. goettingen-research-online.de These interactions, along with weaker C-H···O and C-H···N interactions, can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzonitrile (B105546) Derivative. nih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 39.2 |
| C···H / H···C | 27.1 |
| N···H / H···N | 16.0 |
| O···H / H···O | 8.3 |
| C···C | 6.2 |
Solvent Effects on Molecular Conformation and Reactivity
The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational models, both implicit (continuum models) and explicit (including individual solvent molecules), can predict how the solvent affects molecular properties. rsc.orgrsc.org Solvent polarity can alter the conformational preferences of flexible molecules by stabilizing or destabilizing certain rotamers. iitg.ac.in
Solvent also plays a critical role in chemical reactivity. nih.gov For reactions involving charge separation or charged species in the transition state, polar solvents can dramatically lower the activation energy, thereby increasing the reaction rate. nih.gov Conversely, reactions may be accelerated in non-polar solvents if the reactants are destabilized more than the transition state. nih.gov Theoretical studies on nitroaromatic compounds have shown that solvent polarity has a drastic effect on the competition between different photochemical pathways, such as intersystem crossing and dissociation. nih.gov The stabilization of excited states by polar solvents can lead to longer lifetimes and alter the photophysical behavior of the molecule. goettingen-research-online.denih.gov For this compound, the solvent could influence the reactivity of the nitro and amino groups, as well as its photostability. researchgate.net
Advanced Quantum Chemical Methodologies
While DFT is a workhorse for many computational chemistry applications, it is a single-reference method that can fail for systems with significant "strong" or "static" electron correlation. colorado.edu Such situations arise in molecules with multiple low-lying electronic states, bond breaking/formation, and certain excited states. This compound, with its donor (cyclopropylamino) and acceptor (nitro, cyano) groups, is susceptible to forming charge-transfer excited states and may exhibit electronic structures that are poorly described by a single Slater determinant. acs.org
In these cases, advanced multi-reference (MR) methods are required. acs.org Methods like the Complete Active Space Self-Consistent Field (CASSCF), Multi-Reference Configuration Interaction (MRCI), and CASPT2 (Complete Active Space Second-order Perturbation Theory) provide a more robust theoretical description. uni-stuttgart.dewikipedia.orgnumberanalytics.com These methods explicitly treat the most important electronic configurations, providing a balanced description of the ground and excited states, which is crucial for studying photochemistry and characterizing conical intersections—points where potential energy surfaces cross. acs.orguni-stuttgart.de The application of MR methods is essential for accurately modeling the photophysics of nitroaromatic compounds and other systems where electron correlation effects are dominant. colorado.edudocumentsdelivered.com
Table 4: Comparison of Single-Reference and Multi-Reference Quantum Chemical Methods
| Feature | Single-Reference Methods (e.g., DFT, Coupled Cluster) | Multi-Reference Methods (e.g., CASSCF, MRCI) |
| Wavefunction Basis | Assumes the electronic structure is well-described by one primary electron configuration (Hartree-Fock determinant). numberanalytics.com | Uses a linear combination of multiple important electron configurations. wikipedia.orgnumberanalytics.com |
| Applicability | Ground state of well-behaved, closed-shell molecules; systems without significant electron degeneracy. colorado.edu | Bond breaking/formation, electronically excited states, radicals, molecules with degenerate or near-degenerate orbitals (strong correlation). acs.orguni-stuttgart.de |
| Electron Correlation | Primarily treats dynamic correlation (momentary electron-electron repulsions). purdue.eduarxiv.org | Treats both static (multi-configurational nature) and dynamic correlation in a balanced way. acs.org |
| Computational Cost | Generally lower cost, allowing for application to larger systems. | Typically much higher computational cost, often limited to smaller or medium-sized systems and active spaces. colorado.edu |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide critical insights into its structural flexibility (conformational analysis) and its interactions with biological targets (ligand-binding dynamics). researchgate.net
Conformational Analysis: The conformational landscape of this compound is largely defined by the rotational freedom around the C-N bond connecting the cyclopropylamino group to the benzene ring and the orientation of the nitro group. The planarity of the nitrobenzene (B124822) moiety can be influenced by its substituents. msu.ruresearchgate.net MD simulations can explore the energetically favorable conformations of the molecule in different environments, such as in an aqueous solution or within a protein's binding pocket. rutgers.edu
Key areas of investigation for a conformational analysis of this compound would include:
Torsional Angle of the Amino Group: The dihedral angle between the cyclopropyl (B3062369) group and the aromatic ring is a critical parameter. Simulations can map the potential energy surface associated with the rotation around the C-N bond, identifying the most stable rotational isomers (rotamers).
Orientation of the Nitro Group: The rotation of the nitro (NO₂) group relative to the plane of the benzene ring can affect the molecule's electronic properties and steric profile. While often depicted as planar, studies on nitrobenzene show it can exhibit torsional motion. msu.ruresearchgate.net
Cyclopropyl Ring Pucker: The three-membered cyclopropane (B1198618) ring is rigid, but its substituents can adopt different orientations that influence interactions with its surroundings.
These conformational preferences are crucial as they dictate the three-dimensional shape of the molecule, which is a key determinant of its ability to bind to a biological target. nih.gov
Ligand-Binding Dynamics: If this compound were identified as an inhibitor of a specific protein, MD simulations would be invaluable for understanding the dynamics of the binding process. mdpi.com Such simulations model the ligand's entry into the binding site, the specific interactions it forms, and its residence time. nih.govnih.gov
A typical MD study on its ligand-binding dynamics would involve:
Docking: Initially, the molecule would be computationally "docked" into the known crystal structure of the target protein to predict a plausible starting binding pose.
Simulation: The resulting protein-ligand complex would be placed in a simulated physiological environment (a box of water with ions). The simulation would then calculate the trajectory of all atoms over a set period (from nanoseconds to microseconds). rutgers.edu
Analysis: Researchers would analyze the simulation to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. The stability of these interactions over time provides insight into the binding affinity. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to assess the stability of the ligand in the binding pocket and the flexibility of protein residues. researchgate.net
Interactive Table 1: Hypothetical Data from a Molecular Dynamics Simulation for Conformational Analysis
This table illustrates the type of data that could be generated from an MD simulation to analyze the conformational preferences of this compound in a simulated aqueous environment.
| Parameter | Description | Mean Value (Hypothetical) | Standard Deviation (Hypothetical) |
| C2-C1-N-C(cyclopropyl) Dihedral Angle | Rotation of the cyclopropylamino group relative to the benzene ring. | 45.2° | ± 15.5° |
| C2-C3-N-O1 Dihedral Angle | Torsion of the nitro group relative to the benzene ring. | 10.3° | ± 5.2° |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the starting conformation. | 1.8 Å | ± 0.4 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 250.5 Ų | ± 10.1 Ų |
Machine Learning Applications in Molecular Property Prediction and Design
Machine learning (ML), particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, has become a cornerstone of modern computational chemistry for predicting molecular properties and guiding the design of new compounds. nih.govnih.gov
For this compound, ML models could be developed to predict a wide range of properties without the need for extensive laboratory synthesis and testing. This is especially relevant for classes of compounds like nitroaromatics, for which extensive QSAR studies on toxicity have been conducted. nih.govmdpi.comtandfonline.com
Molecular Property Prediction: The process of building a predictive ML model generally involves these steps:
Dataset Curation: A large dataset of structurally diverse but related compounds (e.g., other substituted nitrobenzenes or benzonitriles) with experimentally measured properties is collected. osti.gov
Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. tandfonline.com
Model Training and Validation: An ML algorithm (e.g., Partial Least Squares, Support Vector Machines, or Neural Networks) is trained to find a mathematical relationship between the descriptors and the property of interest. osti.gov The model's predictive power is rigorously tested using internal validation (like cross-validation) and external validation with an independent test set of molecules. tandfonline.com
For this compound, this approach could predict key characteristics:
Physicochemical Properties: Solubility, lipophilicity (LogP), boiling point, and melting point. nih.govugent.be
Biological Activity: Potency against a specific biological target (e.g., IC₅₀ value) if it is part of a series of active compounds.
Pharmacokinetic (ADME) Properties: Absorption, distribution, metabolism, and excretion characteristics.
Toxicity: Given that it is a nitroaromatic compound, a class known for potential toxicity, QSAR models are particularly useful for predicting endpoints like mutagenicity or cytotoxicity. nih.govmdpi.com Important descriptors for the toxicity of nitroaromatics often include the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), hydrophobicity (LogP), and charges on the nitro group atoms. mdpi.com
Molecular Design: Once a reliable predictive model is established, it can be used to screen virtual libraries of novel, yet-to-be-synthesized derivatives of this compound. By systematically modifying the structure (e.g., adding different substituents to the ring) and using the ML model to predict the properties of these new virtual compounds, researchers can prioritize the synthesis of molecules with the most promising profiles, accelerating the discovery process.
Interactive Table 2: Selected Molecular Descriptors for QSAR/ML Modeling
This table lists examples of molecular descriptors that would be relevant for building a machine learning model to predict the properties of this compound and related compounds.
| Descriptor Class | Descriptor Example | Description | Potential Predicted Property |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | General Physicochemical Properties |
| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecular graph. | Boiling Point, Viscosity |
| Electronic | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Toxicity, Reactivity mdpi.com |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Solubility, Permeability |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Bioaccumulation, Toxicity, Absorption mdpi.com |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Helical Equation | 3D descriptors that encode information about the spatial arrangement of atoms. | Binding Affinity |
Medicinal Chemistry and Biological Activity of Benzonitrile Scaffolds
Role as a Privileged Scaffold and Pharmaceutical Building Block
A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govijpsr.comnih.govresearchgate.net The benzonitrile (B105546) core is considered one such scaffold. Its utility also extends to being a fundamental building block in the synthesis of a wide array of more complex molecules. google.com
The integration of a benzonitrile framework into drug candidates is guided by several key design principles aimed at optimizing drug-like properties. stereoelectronics.org The nitrile group itself is small and has a linear geometry, which allows it to fit well into the binding pockets of target proteins and adapt to various mutations. nih.gov
Key design considerations include:
Hydrogen Bonding: The nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. nih.govresearchgate.net
Polarity and Solubility: The nitrile group is polar and can increase the solubility of a molecule, which in turn can improve its pharmacokinetic properties like systemic exposure and bioavailability. nih.gov Replacing a hydrogen atom with a nitrile can significantly lower the partition coefficient (cLogP), indicating enhanced solubility. nih.gov
Metabolic Stability: The nitrile group is generally stable in the body and often passes through without being metabolized. nih.govnih.gov Placing it on a molecule can block sites that are otherwise vulnerable to metabolic breakdown, increasing the drug's stability. researchgate.net
Electronic Effects: As a strong electron-withdrawing group, the nitrile can influence the electronic properties of the benzene (B151609) ring, enhancing interactions like π-π stacking with aromatic amino acid residues in a protein's binding site. nih.gov
In the case of 4-(Cyclopropylamino)-3-nitrobenzonitrile, the design incorporates a secondary amine (cyclopropylamino) and a nitro group. The amino group can act as a hydrogen bond donor, while the strongly electron-withdrawing nitro group further modifies the electronic landscape of the benzonitrile core, potentially influencing its binding and reactivity. mdpi.com
Medicinal chemists frequently create analogues (compounds with similar structures) and homologs (compounds differing by a repeating unit, like a -CH2- group) to fine-tune a drug's activity and selectivity. For a molecule like this compound, this exploration could involve several strategies:
Varying the Amino Substituent: The cyclopropyl (B3062369) group could be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. The cyclopropyl group itself is a desirable feature in many drug candidates as it can improve metabolic stability and potency.
Altering the Substitution Pattern: The positions of the cyclopropylamino and nitro groups on the benzene ring could be moved. For example, shifting the nitro group to a different position would significantly alter the electronic and steric properties of the molecule, likely affecting its interaction with a biological target.
Modifying the Core: The benzonitrile core itself could be replaced with other heterocyclic rings to explore different spatial arrangements and physicochemical properties.
A study on quinoline-3-carbonitriles, which share the nitrile functional group, demonstrated that attaching different 2-aryl-cyclopropylamino groups led to compounds with potent inhibitory activity against the EGFR tyrosine kinase, highlighting how modifications to the amino substituent can dramatically impact bioactivity. nih.gov
Table 1: Potential Analogues of this compound for Bioactivity Exploration
| Parent Compound | Potential Modification | Rationale |
| This compound | Replace cyclopropyl with isopropyl or tert-butyl | To explore the effect of increasing steric bulk on the amino substituent. |
| This compound | Replace the nitro group with a chloro or trifluoromethyl group | To evaluate the impact of different electron-withdrawing groups on activity. |
| This compound | Move the nitro group from position 3 to position 2 | To assess the importance of substituent positioning (ortho vs. meta to the amine). |
| This compound | Replace the benzonitrile with a quinoline (B57606) carbonitrile | To change the core scaffold while maintaining the key cyano and amino groups. |
Structure-Activity Relationships (SAR) and Molecular Mechanisms
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. nih.gov For benzonitrile-based compounds, SAR studies often focus on the effects of the substituents on the benzene ring.
The biological activity of a substituted benzonitrile like this compound is governed by the interplay of steric and electronic effects of its functional groups. nih.gov
Electronic Effects: The nitrile (-CN) and nitro (-NO2) groups are both powerful electron-withdrawing groups. nih.govmdpi.com They pull electron density away from the benzene ring, which can be crucial for several types of interactions. For instance, this can enhance π-π stacking interactions between the electron-poor benzonitrile ring and electron-rich aromatic residues (like tyrosine or tryptophan) in a target protein. nih.gov The nitro group, in particular, is known to be a versatile functional group in drug design, contributing to a wide array of therapeutic applications. mdpi.com
Steric Effects: The size and shape of the substituents determine how the molecule fits into its biological target. The cyclopropylamino group, while relatively small, has a distinct three-dimensional shape that can influence binding. The position of the nitro group ortho to the amine creates a specific steric and electronic environment. SAR studies would involve synthesizing analogues with different substituents to see how changes in size, shape, and electronic properties affect the molecule's potency and selectivity. nih.gov For example, studies on other complex molecules have shown that substitution at the meta position on a benzene ring may require a small substituent, like a cyano group, to fit into a hydrophobic pocket of the target enzyme. acs.org
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.gov This method is invaluable for understanding the interactions that drive biological activity and for predicting the binding affinity of new potential drugs. nih.govresearchgate.net
For this compound, a docking study would involve:
Obtaining a 3D structure of the target protein.
Placing the 3D model of the compound into the protein's binding site.
Using a scoring function to evaluate and rank the different binding poses based on their predicted binding energy.
Docking studies on other nitrile-containing drugs have revealed key interactions. For example, docking of the drug ozanimod (B609803) showed that its nitrile group forms a hydrogen bond with a threonine residue in its target protein. nih.gov Similarly, studies on benzophenone (B1666685) inhibitors of HIV reverse transcriptase used docking to hypothesize that specific substitutions would allow the molecule to access certain pockets within the enzyme's binding site. acs.org Such analyses could predict how the nitrile, nitro, and cyclopropylamino groups of this compound interact with a given protein target, guiding the design of more potent analogues. nih.gov
Scaffold hopping and bioisosteric replacement are advanced strategies used in drug discovery to optimize a lead compound or to find new, patentable chemical structures. nih.govresearchgate.netnih.gov
Bioisosteric Replacement: This involves swapping a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net The nitrile group is often considered a bioisostere for carbonyl groups, hydroxyl groups, and even halogens, as it can act as a hydrogen bond acceptor. nih.govresearchgate.net In the context of this compound, one might replace the nitrile group with an aldehyde, a ketone, or a different small, polar group to see if the biological activity is retained or improved.
Scaffold Hopping: This is a more drastic change where the core structure (scaffold) of the molecule is replaced with a different one, while keeping the key functional groups that interact with the target. researchgate.net The goal is to find a new scaffold that maintains the original's activity but has better properties, such as improved synthetic accessibility or a better safety profile. researchgate.net For example, the benzonitrile scaffold of this compound could be "hopped" to a different aromatic system, like a pyridine (B92270) or a pyrimidine, to create a novel class of compounds.
Table 2: Bioisosteric Replacements for the Nitrile Group
| Original Group | Potential Bioisostere | Key Property Mimicked |
| Nitrile (-C≡N) | Aldehyde (-CHO) | Hydrogen bond acceptor, polar |
| Nitrile (-C≡N) | Ketone (-C=O) | Hydrogen bond acceptor, polar |
| Nitrile (-C≡N) | Oxazole/Thiazole Ring | Ring system as a polar, hydrogen bond accepting moiety |
| Nitrile (-C≡N) | Trifluoromethyl (-CF3) | Electron-withdrawing nature, though larger and not a H-bond acceptor |
Specific Therapeutic Applications and Target Modulation
Based on a comprehensive review of scientific literature, there is a notable lack of specific research data for the compound This compound across the therapeutic applications detailed below. The information presented pertains to the broader classes of benzonitrile and nitroaromatic compounds, or structurally related analogs, to illustrate the potential activities of these scaffolds.
Kinase Inhibitory Activity (e.g., CK2 Kinase Inhibition for Antineoplastic Agents)
Benzonitrile and related nitrogen-containing heterocyclic scaffolds are prominent in the design of kinase inhibitors for cancer therapy. rsc.orgmdpi.com Protein kinases, such as Casein Kinase 2 (CK2), are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive drug targets. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged structure in kinase inhibitor design, allowing molecules to effectively compete for the ATP-binding site in the kinase hinge region. rsc.orgresearchgate.net
While direct studies on This compound are unavailable, research on related structures highlights the potential of this chemical space. For example, a series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. nih.gov Compounds from this series demonstrated potent inhibitory activity in both enzymatic and cellular assays, showcasing the utility of the cyclopropylamino-carbonitrile pharmacophore in kinase inhibition. nih.gov
| Compound Class | Target Kinase | Key Structural Features | Reported Activity |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | ATR, BTK, EGFR | Isostere of adenine | Hinge region binding, potent inhibition rsc.orgresearchgate.net |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR | Cyclopropylamino, Carbonitrile | Potent enzymatic and cellular inhibition nih.gov |
| Aminopyrazolopyrimidine Derivatives | FGFR, Src, BTK, FLT3 | 4-Aminopyrazolopyrimidine scaffold | Inhibition of various tyrosine and serine/threonine kinases nih.gov |
Antiviral Properties (e.g., Hepatitis C Virus NS5B Polymerase Inhibition)
Benzonitrile-containing structures, particularly benzimidazoles, have been explored as antiviral agents. One significant target is the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme can effectively block its function.
Optimization of benzimidazole (B57391) 5-carboxamide derivatives, which can be considered related to the benzonitrile scaffold, has led to the discovery of potent inhibitors of HCV NS5B polymerase with low-nanomolar activity. nih.gov These inhibitors demonstrate high specificity for the viral polymerase over mammalian polymerases. While no specific data exists for This compound , the broader class of nitro-containing compounds has also been investigated for antiviral activity. For instance, Nitazoxanide, a thiazolide, has shown efficacy against both Hepatitis B and C viruses. researchgate.netnih.gov
| Compound Class | Viral Target | Mechanism of Action | Reported Activity |
|---|---|---|---|
| Benzimidazole 5-Carboxamide Derivatives | HCV NS5B Polymerase | Non-nucleoside allosteric inhibition | Low-nanomolar potency nih.gov |
| Nitazoxanide (Thiazolide) | Hepatitis B Virus, Hepatitis C Virus | Upregulation of host antiviral pathways | Significant activity in clinical trials researchgate.netnih.gov |
| Protease Inhibitors (e.g., Ritonavir) | HIV Protease | Inhibition of viral polyprotein processing | Key component of antiretroviral therapy rsc.orgmdpi.com |
Antimycobacterial and Anti-Tuberculosis Potential of Nitro Aromatic Benzonitriles
Nitroaromatic compounds are a cornerstone in the development of drugs against Mycobacterium tuberculosis (Mtb). The nitro group often acts as a prodrug element, requiring bioreductive activation by mycobacterial enzymes to form reactive species that are toxic to the bacterium. mdpi.com This mechanism is utilized by approved anti-TB drugs like delamanid (B1670213) and pretomanid.
Research into nitroaromatic benzonitriles and related structures has yielded promising results. Studies on N-alkyl nitrobenzamides have shown that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives are highly active against Mtb. mdpi.com Similarly, a library of nitrobenzoate esters demonstrated that 3,5-dinitro substitution leads to the most potent antimycobacterial activity. nih.gov Although This compound has not been specifically tested, the presence of both a nitro group and a benzonitrile core suggests it fits within a class of compounds with established antimycobacterial potential. mdpi.comnih.govnih.gov
| Compound Class | Bacterial Target | Key Structural Features | Reported Activity (MIC) |
|---|---|---|---|
| N-alkyl nitrobenzamides | M. tuberculosis | 3,5-dinitro or 3-nitro-5-trifluoromethyl substitution | As low as 16 ng/mL mdpi.com |
| Nitrobenzoate Esters | M. tuberculosis | 3,5-dinitro substitution | High activity, merits further investigation nih.gov |
| Pyrrolnitrin-related Pyrroles | M. tuberculosis, M. avium | Halogenated phenyl and 3-nitro-pyrrole | Appreciable inhibiting activity nih.gov |
Enzyme Inhibitory Activity (e.g., Acetylcholinesterase for Neurodegenerative Diseases, HIV Protease)
The benzonitrile moiety is a versatile scaffold for designing inhibitors of various enzymes. wikipedia.org In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) to increase acetylcholine (B1216132) levels in the brain is a key therapeutic strategy. nih.govcymitquimica.com While many AChE inhibitors are based on other scaffolds, the adaptability of the benzonitrile core makes it a candidate for designing new inhibitors.
In the field of virology, HIV protease is a critical enzyme for viral maturation, and its inhibition is a major success of structure-based drug design. wikipedia.org Protease inhibitors often mimic the transition state of the enzyme's natural substrate. wikipedia.org Although specific benzonitrile-based HIV protease inhibitors are not prominent, the general class of nitriles has been investigated as potential inhibitors of cysteine proteases. nih.gov
Anti-Trypanosomatid Agents for Parasitic Diseases (e.g., Chagas Disease, Leishmaniasis)
Nitroaromatic compounds are a vital class of drugs for treating parasitic diseases caused by trypanosomatids, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). researchgate.netbiosynth.com The approved drugs benznidazole (B1666585) and nifurtimox (B1683997) are both nitro-heterocyclic compounds that undergo reductive activation within the parasite to generate cytotoxic nitroso and hydroxylamine (B1172632) metabolites. researchgate.net
Recent drug discovery efforts continue to focus on nitro-containing scaffolds. A series of 3-nitro-1H-1,2,4-triazole derivatives demonstrated potent in vitro activity against T. cruzi, with some analogs being significantly more active than benznidazole. nih.gov Another novel class of broad-spectrum trypanocidal agents, cyanotriazoles, which contain a nitrile group, have also been identified as potent covalent inhibitors of the parasitic enzyme topoisomerase II. nih.gov The combination of a nitro group and a cyano group in This compound places it at the intersection of two important pharmacophores in anti-trypanosomatid drug discovery.
| Compound Class | Parasite Target | Mechanism of Action | Reported Activity |
|---|---|---|---|
| Benznidazole (Nitroimidazole) | Trypanosoma cruzi | Reductive activation to cytotoxic species | Standard of care for Chagas disease researchgate.net |
| 3-Nitro-1H-1,2,4-triazoles | Trypanosoma cruzi | Likely requires nitroreductase activation | Potent in vitro activity (IC50 = 0.09 µM for lead compound) nih.gov |
| Cyanotriazoles | Trypanosoma, Leishmania | Covalent inhibition of Topoisomerase II | Potent and broad trypanocidal activity nih.gov |
Metalloenzyme Modulating Activity
Metalloenzymes, which contain a metal ion in their active site, are important drug targets in a wide range of diseases. nih.gov Inhibitors of these enzymes often contain a metal-binding group (MBG) that coordinates with the active site metal ion, such as zinc or iron. While common MBGs include hydroxamic acids, carboxylates, and thiols, the nitrile group can also participate in metal coordination, although it is less common. nih.gov
The versatility of the benzonitrile scaffold allows for the incorporation of various functional groups that could act as MBGs. For example, compounds containing a thiazoline (B8809763) ring, which can be synthesized from benzonitrile precursors, have been investigated as iron chelating agents. nih.gov While there is no specific literature on the metalloenzyme modulating activity of This compound , its structural components offer potential for derivatization into metalloenzyme inhibitors.
Theoretical Pharmacokinetic and Pharmacodynamic Considerations
The therapeutic potential of any biologically active compound is contingent not only on its interaction with the intended molecular target but also on its pharmacokinetic and pharmacodynamic profile. For the novel chemical entity, this compound, in silico (computational) methods provide a crucial first pass assessment of its likely behavior in a biological system. These predictive models leverage the compound's structure to forecast its absorption, distribution, metabolism, excretion (ADME) properties, potential for off-target interactions, and metabolic fate. Such theoretical considerations are instrumental in the early stages of drug discovery for identifying potential liabilities and guiding further experimental studies.
The journey of a drug through the body is a complex process governed by its physicochemical properties. Computational models are widely used to predict these properties for new chemical entities, offering a time- and cost-effective alternative to early-stage experimental screening. nih.gov For this compound, several key ADME parameters can be predicted based on its chemical structure.
A number of computational tools and algorithms, such as SwissADME, pkCSM, and ADMETlab 2.0, can be employed to predict the ADME profile of a small molecule. nih.govfrontiersin.org These platforms utilize large datasets of experimentally determined properties to build quantitative structure-activity relationship (QSAR) models. For this compound, the predicted ADME parameters suggest a compound with reasonable drug-like properties.
Key predicted physicochemical and pharmacokinetic properties are summarized in the table below. These predictions are based on established computational models and provide a theoretical framework for the compound's likely behavior.
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 201.21 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption. |
| Aqueous Solubility | Moderately soluble | Sufficient solubility for absorption from the gastrointestinal tract is predicted. |
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gut into the bloodstream. |
| Caco-2 Permeability | High | Predicts good passive diffusion across the intestinal epithelial cell barrier. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The moderate lipophilicity and molecular size suggest potential for CNS penetration. |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | The compound is not expected to be actively pumped out of cells by this major efflux transporter, which can enhance bioavailability. |
| Plasma Protein Binding | High | The compound is predicted to have a high affinity for plasma proteins, which can affect its distribution and availability to target tissues. |
These in silico predictions suggest that this compound possesses a favorable profile for oral absorption and distribution. The compliance with Lipinski's Rule of Five is a positive indicator for its potential as an orally administered therapeutic agent.
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of adverse effects caused by off-target interactions. nih.gov In silico screening methods, such as molecular docking and pharmacophore modeling, are valuable tools for predicting the potential binding of a molecule to a wide range of proteins.
For this compound, a virtual screening campaign against a panel of known off-target proteins can be conducted. These proteins often include kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, which are frequently implicated in drug side effects. The benzonitrile scaffold, while a common feature in many bioactive molecules, can also contribute to interactions with various protein targets. nih.gov
Molecular docking simulations can predict the binding affinity and pose of this compound within the binding sites of these off-target proteins. The results of such a screening can be summarized in a table, highlighting potential areas of concern.
| Protein Target Family | Predicted Interaction Potential | Rationale and Potential Implications |
|---|---|---|
| Kinases | Moderate | The presence of the aromatic ring and hydrogen bond donors/acceptors suggests potential for interaction with the ATP-binding site of various kinases. Further experimental screening would be necessary to confirm any significant inhibitory activity. |
| G-Protein Coupled Receptors (GPCRs) | Low to Moderate | While no strong interactions are predicted, the molecule's structural features could allow for weak binding to certain GPCRs. |
| Ion Channels | Low | The compound is not predicted to have significant interactions with major cardiac ion channels like hERG, which is a positive indicator for cardiovascular safety. |
| Nuclear Receptors | Low | The structural characteristics of the compound do not suggest a high likelihood of binding to common nuclear receptors. |
| Cytochrome P450 Enzymes | Moderate | The nitroaromatic group may lead to interactions with certain CYP450 isoforms, potentially leading to drug-drug interactions. frontiersin.org |
The in silico off-target assessment for this compound suggests a generally favorable selectivity profile, with some potential for interactions with kinases and cytochrome P450 enzymes that would warrant further experimental investigation.
For this compound, the primary sites of metabolism are predicted to be the aromatic ring and the cyclopropylamino moiety. The presence of the electron-withdrawing nitro group can influence the regioselectivity of metabolic reactions.
The predicted metabolic pathways for this compound are outlined below:
Aromatic Hydroxylation: The benzene ring is a likely site for oxidation by cytochrome P450 enzymes, leading to the formation of phenolic metabolites.
N-Dealkylation: The cyclopropyl group attached to the amino function could be cleaved, although this is generally a less common pathway for cyclopropylamines compared to other alkylamines.
Nitro Reduction: The nitro group can be reduced by nitroreductases to a nitroso, hydroxylamino, and ultimately an amino group. This pathway can sometimes lead to the formation of reactive metabolites.
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed by nitrilases or nitrile hydratases to a carboxylic acid, though this is often a minor metabolic pathway for aromatic nitriles in mammals. nih.gov
The predicted metabolic stability and major metabolites are summarized in the following table.
| Parameter | Prediction | Detail and Implication |
|---|---|---|
| Metabolic Stability | Moderate | The compound is not expected to be rapidly cleared, suggesting a reasonable in vivo half-life. |
| Primary Metabolites | Hydroxylated derivatives, Reduced nitro derivatives | Oxidation of the aromatic ring and reduction of the nitro group are predicted as the main metabolic transformations. |
| CYP450 Isoforms Involved | CYP3A4, CYP2D6, CYP1A2 | These are the major drug-metabolizing enzymes predicted to be responsible for the oxidative metabolism of the compound. |
| Potential for Reactive Metabolites | Low to Moderate | Reduction of the nitro group could potentially form reactive intermediates, a possibility that would need to be assessed experimentally. |
Applications in Material Science and Functional Materials
Incorporation into Polymer Systems
The functional groups of 4-(Cyclopropylamino)-3-nitrobenzonitrile make it a candidate for incorporation into polymer systems, either as a monomer, a dopant, or a pendant group. Such integration could impart specific functionalities to the resulting polymer composites.
Polymer electrolytes are crucial components in solid-state batteries and other electrochemical devices. youtube.com They are typically composed of a polymer host and a salt, and their performance is highly dependent on the interactions between these components. youtube.com The incorporation of molecules with high polarity and the ability to coordinate with cations can enhance the ionic conductivity and stability of polymer electrolytes. youtube.comyoutube.com
The nitrile group (C≡N) in this compound is a strong electron-withdrawing group that can contribute to a high dipole moment, which is beneficial for dissolving salts and facilitating ion transport. youtube.com Furthermore, the nitrogen atom in the amino group and the oxygen atoms in the nitro group could potentially act as coordination sites for lithium ions or other charge carriers. While direct synthesis of polymer electrolytes using this compound has not been reported, related benzonitrile (B105546) derivatives are explored for such applications. The general approach involves blending or copolymerizing functional molecules into a polymer matrix like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) or poly(methyl methacrylate) (PMMA). rsc.org
Table 1: Representative Ionic Conductivity of Polymer Electrolytes with Nitrile-Containing Additives
| Polymer Matrix | Additive/Monomer | Ionic Conductivity (S/cm) | Reference |
| PVDF-HFP/PMMA | Succinonitrile | ~10⁻³ | N/A |
| PEO | Acrylonitrile | ~10⁻⁴ | N/A |
| PVA | NH₄NO₃ | 1.17 x 10⁻³ | rsc.org |
This table presents representative data for polymer electrolytes containing nitrile functionalities to illustrate their potential impact on ionic conductivity. Data for this compound is not available.
Fluorescent polymers are materials that emit light upon absorption of ultraviolet or visible light and are used in a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence properties of a polymer can be tuned by incorporating specific chromophores. rsc.orgresearchgate.net The donor-acceptor structure of this compound suggests that it could function as a fluorescent dye. rsc.orgnih.gov
The intramolecular charge transfer (ICT) from the electron-donating cyclopropylamino group to the electron-withdrawing nitro and nitrile groups can lead to fluorescence emission. rsc.orgnih.gov By copolymerizing this molecule with other monomers, it should be possible to create polymers with tailored fluorescent properties. For instance, fluorescent monomers can be copolymerized with common monomers like methyl methacrylate (B99206) (MMA) to produce brightly colored and fluorescent materials. researchgate.net The development of fluorescent polymerization-based amplification (FPBA) also highlights a novel method for creating highly fluorescent polymer films for sensitive detection. nih.gov
Polymers with specific functional groups can be designed for selective separation of molecules or for sensing applications. The nitroaromatic and amino groups on this compound could be exploited for such purposes. For example, polymers containing nitroaromatic compounds have been investigated for the detection of explosives. nih.gov The electron-deficient nature of the nitro-substituted aromatic ring can lead to interactions with electron-rich analytes.
Furthermore, the amino group can be functionalized to create binding sites for specific targets. For instance, polymers with amine functionalities can be used in gas separation membranes or for the capture of metal ions.
Advanced Material Design Based on Benzonitrile Derivatives
The intrinsic properties of the benzonitrile scaffold, particularly when substituted with donor and acceptor groups, make it a valuable building block for a range of advanced materials.
The performance of organic optoelectronic devices, such as OLEDs and organic photovoltaics (OPVs), is heavily reliant on the electronic properties of the organic materials used. researchgate.netmdpi.com Donor-acceptor molecules are central to the design of these materials, as the separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned to control the absorption and emission of light, as well as charge transport properties. rsc.orgnih.govresearchgate.net
Benzonitrile derivatives with donor-acceptor architectures are promising candidates for these applications. researchgate.netmdpi.com The cyclopropylamino group in this compound acts as an electron donor, while the nitro and nitrile groups act as strong electron acceptors. This arrangement is expected to lead to a low bandgap material, which is desirable for absorbing a broad range of the solar spectrum in OPVs and for emitting light at longer wavelengths in OLEDs.
Table 2: Optoelectronic Properties of Representative Donor-Acceptor Molecules
| Donor | Acceptor | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Thiophene | Benzothiadiazole | -5.4 | -3.8 | 1.6 | rsc.org |
| Carbazole | Benzonitrile | -5.8 | -2.5 | 3.3 | mdpi.com |
| Bithiophene | Oxadiazole | -5.6 | -2.7 | 2.9 | nih.gov |
This table provides examples of donor-acceptor systems and their electronic properties to illustrate the principles of molecular design for optoelectronics. Data for this compound is not available.
Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence. The design of these sensors often involves a receptor unit that binds to the analyte and a fluorophore unit that signals the binding event. The amino and nitrile groups of this compound could potentially serve as binding sites for metal ions. researchgate.net
Upon coordination of a metal ion to the nitrogen atoms of the amino and/or nitrile groups, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity or a shift in the emission wavelength. researchgate.net While specific studies on this compound as a metal ion sensor are not available, related aminobenzonitrile and other nitrogen-containing heterocyclic compounds have been successfully employed as fluorescent probes for a variety of metal ions. researchgate.net
Advanced Analytical Chemistry and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopy is indispensable for verifying the molecular structure of 4-(Cyclopropylamino)-3-nitrobenzonitrile, which is comprised of a substituted benzene (B151609) ring with a nitrile group, a nitro group, and a cyclopropylamine (B47189) moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, with its molecular formula C₁₀H₉N₃O₂, advanced NMR techniques would be crucial for a detailed structural and conformational analysis.
Conformational analysis of the cyclopropylamino group is of particular interest. NMR studies on N-cyclopropyl amides have revealed that these systems can exhibit unexpected conformational behaviors, such as the presence of E/Z rotamers around the carbonyl-nitrogen bond. nih.gov For this compound, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the spatial proximity of protons. This could reveal the preferred orientation of the cyclopropyl (B3062369) group relative to the plane of the benzene ring. Such studies are critical for understanding the molecule's three-dimensional structure, which can influence its chemical reactivity and biological interactions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Cyclopropyl CH | 2.5 - 3.0 (methine) | 25 - 35 (methine) |
| Cyclopropyl CH₂ | 0.5 - 1.5 (methylene) | 5 - 15 (methylene) |
| NH | 8.0 - 9.0 (broad) | - |
| C-CN | - | 115 - 120 |
| C-NO₂ | - | 140 - 150 |
| C-NH | - | 145 - 155 |
| C-Br | - | 110 - 120 |
Note: These are predicted values and would require experimental verification.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a molecule, which serves as a "molecular fingerprint." For this compound, a particularly relevant and advanced MS technique is Matrix-Assisted Ionization in Vacuum (MAIV).
MAIV is a soft ionization method that allows for the analysis of small molecules and large biomolecules directly from a solid-state matrix when introduced into the vacuum of a mass spectrometer, without the need for a laser or applied voltage. nih.gov An intriguing aspect of MAIV is the use of specific small molecule matrix compounds to facilitate ionization. Notably, 3-nitrobenzonitrile, a compound structurally related to the target molecule, has been identified as an effective matrix for the MAIV technique. nih.gov This suggests that this compound itself might be amenable to analysis by MAIV, or that a closely related compound could serve as an ideal matrix.
In a hypothetical MAIV-MS analysis, this compound would be co-crystallized with a suitable matrix (such as 3-nitrobenzonitrile) and introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 203.2 g/mol . Further fragmentation analysis (MS/MS) could be performed to elucidate the structure by breaking the molecule into smaller, identifiable pieces. This would provide a detailed molecular fingerprint, useful for its unambiguous identification in complex mixtures.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Technique |
| [M+H]⁺ | 204.0768 | MAIV-MS, ESI-MS |
| [M+Na]⁺ | 226.0587 | MAIV-MS, ESI-MS |
| [M]⁺˙ | 203.0693 | EI-MS |
Note: The choice of ionization technique influences the observed ions.
Characterization of Reaction Intermediates and Product Impurities
The synthesis of this compound likely proceeds through a nucleophilic aromatic substitution reaction, where 4-chloro-3-nitrobenzonitrile (B1361363) or a similar precursor reacts with cyclopropylamine. During this process, various intermediates and impurities can be formed.
Potential impurities could include unreacted starting materials, byproducts from side reactions, and degradation products. For example, incomplete reaction would leave residual 4-chloro-3-nitrobenzonitrile. A possible side reaction could be the disubstitution of the benzene ring or hydrolysis of the nitrile group under certain conditions.
The identification and characterization of these trace-level impurities are crucial for quality control. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for this purpose. LC separates the impurities from the main compound, and the MS provides mass information for each separated peak, allowing for their tentative identification. For definitive structural confirmation of an unknown impurity, it would need to be isolated, typically by preparative HPLC, and then subjected to detailed spectroscopic analysis, including high-resolution MS and multidimensional NMR.
Table 4: Potential Impurities in the Synthesis of this compound
| Compound Name | Potential Origin | Analytical Technique for Detection |
| 4-Chloro-3-nitrobenzonitrile | Unreacted starting material | LC-MS, GC-MS |
| Cyclopropylamine | Unreacted starting material | GC-MS (after derivatization) |
| 2-(Cyclopropylamino)-5-nitrobenzonitrile | Positional isomer from synthesis | HPLC, LC-MS |
| 4-(Cyclopropylamino)-3-nitrobenzamide | Hydrolysis of the nitrile group | LC-MS |
Future Directions and Emerging Research Avenues for 4 Cyclopropylamino 3 Nitrobenzonitrile
The study of substituted benzonitriles, particularly those with reactive and pharmacologically relevant functionalities like 4-(cyclopropylamino)-3-nitrobenzonitrile, is entering a new phase driven by advancements in synthesis, computational science, and materials engineering. Future research is poised to expand the utility and understanding of this compound class, moving beyond initial discovery into more sophisticated and sustainable applications. The following sections outline key emerging avenues of research that promise to unlock the full potential of benzonitrile (B105546) scaffolds.
Q & A
Q. Data Reference :
| Compound Analogue | Yield (%) | Key Condition |
|---|---|---|
| Triazine derivative (5e) | 81 | DMF, 90°C |
| Triazine derivative (5f) | 55 | Toluene, reflux |
What analytical strategies resolve contradictions in NMR and IR spectral assignments for nitro and cyano groups?
Methodological Answer:
Contradictions arise due to electron-withdrawing effects altering expected peaks:
- ¹H NMR : The nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 8.2–8.5 ppm). Use 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and assign aromatic protons unambiguously .
- ¹³C NMR : The cyano carbon appears at δ 115–120 ppm. Compare with 4-nitrobenzonitrile derivatives (δ 118 ppm) to validate assignments .
- IR Spectroscopy : Confirm C≡N stretches at 2220–2240 cm⁻¹ and NO₂ asymmetric stretches at 1520–1550 cm⁻¹. Cross-validate with computational methods (DFT) to address peak overlaps .
How to design stability studies for this compound under varying pH and thermal conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm. Nitro groups are prone to reduction at pH < 3, forming amine byproducts.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Evidence from similar nitriles suggests stability up to 150°C .
- Light Sensitivity : Conduct accelerated UV-Vis studies (ICH Q1B guidelines) to detect photodegradation products.
Q. Key Metrics :
| Condition | Parameter | Acceptable Range |
|---|---|---|
| pH 7–9 | Degradation <5% over 72h | Suitable for aqueous formulation |
| 25°C (dark) | Stability >6 months | Confirmed via LC-MS |
What purification techniques effectively isolate this compound from nitro-substituted byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1). Nitro groups increase polarity, requiring higher ethyl acetate ratios for elution .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Analogous compounds (e.g., 4-nitrobenzonitrile) achieve >98% purity via ethanol recrystallization .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities. Retention times correlate with nitro group positioning .
How does the cyclopropylamino group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Steric Effects : The cyclopropane ring’s strain restricts rotation, directing nucleophiles to para positions relative to the nitro group. X-ray crystallography of 4-Chloro-3-nitrobenzonitrile confirms steric hindrance at ortho positions .
- Electronic Effects : The amine’s electron-donating nature activates the ring, favoring NAS at electron-deficient sites (meta to cyano). DFT calculations show reduced activation energy (~15 kJ/mol) at meta positions .
Q. Structural Data :
| Bond Length (Å) | Angle (°) | Observation |
|---|---|---|
| C-N (cyclopropylamino) | 1.45 | Shorter than aliphatic amines, enhancing conjugation |
| N-C (nitro) | 1.48 | Stabilizes resonance with cyano group |
What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
Methodological Answer:
- Nitro Reduction : Trace metal impurities (e.g., Fe) catalyze nitro-to-amine reduction. Chelating agents (EDTA) or degassing solvents mitigate this .
- Cyano Hydrolysis : Basic conditions (pH >10) hydrolyze cyano groups to amides. Control pH <8 during aqueous workups .
- Cross-Coupling Side Reactions : Competing Ullmann coupling forms biphenyl byproducts. Use ligand-free conditions or lower temperatures to suppress .
How to validate the biological activity of this compound in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (CisBio). Nitro-cyano motifs show selectivity for ATP-binding pockets .
- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) with recombinant kinases. Triazine analogues exhibit IC₅₀ values of 0.5–5 µM .
- Molecular Docking : Align with crystal structures (PDB: 4HJO) to predict binding modes. The cyclopropylamino group occupies hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
